Enantioselective Reduction: Branched Ynones vs. Aromatic and Linear Analogs
In the TarB-NO₂/NaBH₄ asymmetric reduction system, highly branched aliphatic α,β-ynones—represented by 4,4-dimethyl-1-(trimethylsilyl)pent-1-YN-3-one—achieve enantiomeric excesses up to 90% ee at 25 °C within 1 hour. By contrast, aromatic ynones (e.g., 5-phenyl-1-(trimethylsilyl)-1-pentyn-3-one) and linear aliphatic ynones (e.g., 1-(trimethylsilyl)-1-pentyn-3-one, CAS 18387-58-1) produce only modest enantioselectivity under the same optimized conditions [1]. This differential is attributed to the steric influence of the tert-butyl group, which enhances chiral induction in the transition state.
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric ketone reduction |
|---|---|
| Target Compound Data | Up to 90% ee (branched aliphatic ynone class including 4,4-dimethyl-1-(trimethylsilyl)pent-1-YN-3-one) |
| Comparator Or Baseline | Aromatic ynones and linear aliphatic ynones (e.g., 1-(trimethylsilyl)-1-pentyn-3-one): 'more modest enantioselectivity' |
| Quantified Difference | Branched aliphatic ynones achieve optimal induction (~90% ee); aromatic/linear analogs yield lower (unspecified but significantly inferior) ee values |
| Conditions | TarB-NO₂ (derived from L-tartaric acid) and NaBH₄, 25 °C, 1 h reaction time |
Why This Matters
This is the primary procurement differentiator: the tert-butyl group directly enables high enantioselectivity for downstream chiral propargylic alcohol synthesis, a capability that linear or aromatic TMS-ynones cannot match.
- [1] Eagon, S.; Kim, J.; Yan, K.; Haddenham, D.; Singaram, B. Mild and Expedient Asymmetric Reductions of α,β-Unsaturated Alkenyl and Alkynyl Ketones by TarB-NO₂ and Mechanistic Investigations of Ketone Reduction. J. Org. Chem. 2010, 75 (22), 7717–7725. DOI: 10.1021/jo101530f View Source
